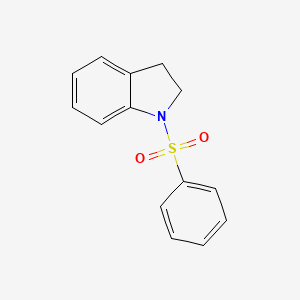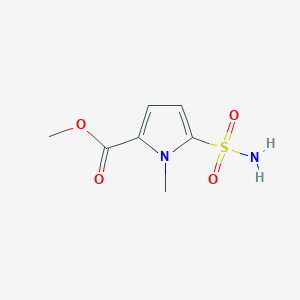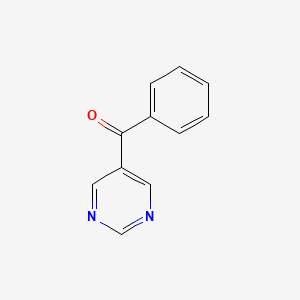
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CDMPA, is a chemical compound that has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of a variety of cellular processes, including the transport of proteins and the maintenance of the cytoskeleton. By inhibiting HDAC6, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and migration of cancer cells. In addition, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can be useful in studying the role of HDAC6 in cellular processes. However, one limitation of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of new drugs based on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of HDAC6 in cellular processes, and the potential therapeutic applications of HDAC6 inhibition. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 3,4-dimethoxybenzaldehyde and pyridine-2-carboxylic acid. These two compounds are then used to synthesize the intermediate 3,4-dimethoxyphenyl(pyridin-2-ylmethyl)amine. The final step involves the coupling of this intermediate with 2-chloroacetyl chloride to produce 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide.
Scientific Research Applications
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
properties
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-6-13(9-15(14)22-2)19(16(20)10-17)11-12-5-3-4-8-18-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKIHVXTZRAXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416826 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)
![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)
![5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2745859.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)



![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)
